3-Piperidino-6-methyl-7-anilinofluoran

Descripción

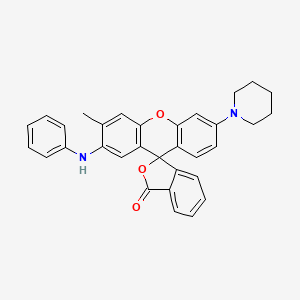

Structure

3D Structure

Propiedades

Número CAS |

55773-64-3 |

|---|---|

Fórmula molecular |

C32H28N2O3 |

Peso molecular |

488.6 g/mol |

Nombre IUPAC |

2'-anilino-3'-methyl-6'-piperidin-1-ylspiro[2-benzofuran-3,9'-xanthene]-1-one |

InChI |

InChI=1S/C32H28N2O3/c1-21-18-29-27(20-28(21)33-22-10-4-2-5-11-22)32(25-13-7-6-12-24(25)31(35)37-32)26-15-14-23(19-30(26)36-29)34-16-8-3-9-17-34/h2,4-7,10-15,18-20,33H,3,8-9,16-17H2,1H3 |

Clave InChI |

RYHQDYUGPBZCFQ-UHFFFAOYSA-N |

SMILES canónico |

CC1=CC2=C(C=C1NC3=CC=CC=C3)C4(C5=C(O2)C=C(C=C5)N6CCCCC6)C7=CC=CC=C7C(=O)O4 |

Origen del producto |

United States |

Synthetic Strategies for 3 Piperidino 6 Methyl 7 Anilinofluoran and Its Analogues

General Synthetic Routes to Fluoran (B1223164) Scaffolds

The construction of the core fluoran structure, a spiro[isobenzofuran-1,9'-xanthen]-3-one system, is a cornerstone of leuco dye chemistry. researchgate.net The general approaches are well-established and typically involve building the xanthene portion onto a pre-formed benzophenone-2-carboxylic acid derivative.

Condensation Reactions for Fluoran Dye Synthesis

The most fundamental and widely used method for synthesizing the fluoran scaffold is the acid-catalyzed condensation reaction. youtube.comyoutube.com This process involves the reaction of two key molecular fragments. The first is a keto acid, typically a 2-benzoylbenzoic acid derivative, which contains the precursor to the isobenzofuran (B1246724) lactone ring. The second component is a nucleophilic partner, such as a substituted aminophenol or diphenylamine (B1679370) derivative, which forms the xanthene portion of the dye.

The reaction is driven by a strong acid catalyst, historically concentrated sulfuric acid, which facilitates the electrophilic attack of the keto acid's carbonyl group onto the electron-rich aromatic ring of the nucleophilic partner. google.com This is followed by a dehydration step, leading to the closure of the xanthene ring system. The final step is the intramolecular esterification (lactonization) that forms the spirocyclic center, yielding the colorless fluoran dye. The choice of reactants allows for the introduction of various substituents, which ultimately control the color and properties of the final dye.

Multi-Step Reaction Pathways in Fluoran Formation

Initial Condensation: The process begins with the electrophilic addition of the protonated keto acid to the aromatic ring of the second reactant (e.g., a substituted diphenylamine).

Dehydration and Cyclization: Following the initial condensation, an intramolecular cyclization occurs. This key step, driven by the acidic environment, involves the elimination of a water molecule to form the central pyran ring of the xanthene structure.

Lactonization: The final step is the formation of the spirolactone ring. The hydroxyl group on the newly formed xanthene structure attacks the carboxylic acid group (originally from the keto acid), leading to another dehydration and the closure of the five-membered lactone ring. This lactonization is what locks the molecule in its colorless, non-planar spiro form.

The entire sequence is a sophisticated example of tandem reactions where multiple bonds are formed in a controlled manner to assemble the complex three-dimensional architecture of the fluoran molecule. made-in-china.com

Specific Synthetic Methodologies for 3-Piperidino-6-methyl-7-anilinofluoran

While the general principles apply, the synthesis of a specifically substituted fluoran like this compound requires carefully selected starting materials and optimized reaction conditions to ensure high yield and purity.

Established Laboratory Synthesis Protocols for Substituted Fluorans

There is no publicly available, detailed laboratory protocol specifically for this compound. However, a reliable synthetic route can be constructed based on established procedures for closely related black fluoran dyes. The synthesis of a similar compound, 2-phenylamino-6-dibutylamino-3-methyl fluoran, involves the condensation of 4-dibutylamino keto acid with a substituted diphenylamine derivative in the presence of a strong acid.

By analogy, a plausible laboratory synthesis for this compound would involve the condensation of 2-(2-hydroxy-4-piperidinobenzoyl)benzoic acid with N-(4-methylphenyl)aniline (p-tolylaniline) or a similar substituted diphenylamine. The reaction is typically performed in a strong acid medium, such as concentrated sulfuric acid or, more recently, an alkanesulfonic acid, which acts as both the catalyst and solvent.

A representative protocol is detailed below:

| Reactant / Reagent | Role | Rationale |

| 2-(2-Hydroxy-4-piperidinobenzoyl)benzoic acid | Keto Acid Precursor | Provides the piperidino group and the backbone for the lactone ring. |

| N-(4-methylphenyl)aniline | Aminoarene Component | Provides the anilino and methyl groups for the xanthene portion. |

| Methanesulfonic Acid | Catalyst & Solvent | A strong, non-oxidizing acid that promotes condensation and cyclization with potentially higher yields and fewer side products than sulfuric acid. google.com |

| Toluene | Extraction Solvent | Used to extract the final product from the aqueous, neutralized reaction mixture. google.com |

| Sodium Hydroxide (B78521) Solution | Neutralizing Agent | Used to quench the reaction and basify the mixture, allowing for the precipitation or extraction of the organic product. |

Procedure Outline:

The keto acid precursor is slowly dissolved in methanesulfonic acid under an inert atmosphere, with cooling to control the initial exotherm.

The N-(4-methylphenyl)aniline is then added portion-wise to the stirred solution, maintaining a controlled temperature (e.g., 10-25 °C).

The reaction mixture is stirred for several hours (5-10 hours) at a slightly elevated temperature (e.g., 30-40 °C) to ensure the completion of the condensation and cyclization steps.

The reaction is quenched by slowly pouring the mixture into a large volume of ice water, causing the crude fluoran product to precipitate.

The mixture is made alkaline with sodium hydroxide solution, and the product is collected by filtration or extracted with an organic solvent like toluene.

The crude product is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol (B145695) or chlorobenzene), to yield the final this compound as a pale solid.

Industrial Synthesis Optimization and Quality Control for Fluoran Compounds

On an industrial scale, the synthesis of fluoran dyes requires optimization for cost, efficiency, safety, and product quality. A key improvement over traditional methods using sulfuric acid is the adoption of alkanesulfonic acids, such as methanesulfonic acid. google.com This change often leads to significantly better yields and higher purity, as sulfuric acid can cause unwanted side reactions like sulfonation, which complicates purification and reduces the amount of desired product. google.com

Process optimization in industry also leverages modern tools like automated synthesis platforms and high-throughput screening to rapidly evaluate different reaction parameters, including temperature, reactant ratios, and catalyst loading. dyes-pigment.com This allows for the swift identification of the most efficient and economical production conditions.

Quality control is paramount in the commercial production of leuco dyes. nih.gov The purity of the final product is critical for its performance. Standard analytical techniques employed include:

High-Performance Liquid Chromatography (HPLC): To determine the purity of the product and quantify any impurities or unreacted starting materials.

Melting Point Analysis: A sharp melting point range is indicative of a pure compound.

Spectroscopy (IR, NMR): Used to confirm the chemical structure of the synthesized fluoran.

Furthermore, for applications in thermochromic systems, the leuco dye is often microencapsulated. google.com This process involves coating small droplets of the dye system with a protective polymer shell, which controls its release and interaction with the developer, ensuring precise color-changing performance at specific temperatures. google.com

Synthetic Derivatization of Fluoran Systems

The versatility of the fluoran scaffold allows for extensive synthetic derivatization to create novel dyes with tailored properties. Chemical modification can alter color, solubility, lightfastness, and reactivity. This is a powerful approach for developing new functional materials.

One strategy involves the late-stage formation of C–N bonds. For instance, a fluorescein (B123965) ditriflate (a related xanthene dye) can undergo palladium-catalyzed Buchwald-Hartwig cross-coupling with various amines and amides. This method provides a flexible route to a wide array of N-substituted dyes that might be difficult to access through traditional condensation routes.

Another approach is the direct modification of a pre-existing fluoran molecule. The reductive alkylation or acylation of a fluoran base can introduce new functional groups that alter its chromogenic properties. For example, acylation with O-acetylsalicyloyl chloride can attach an o-hydroxybenzoyl moiety, creating a new color former.

Furthermore, entirely new heterocyclic systems can be fused or attached to the fluoran core. Researchers have successfully synthesized novel quinazolinone-substituted fluoran compounds by reacting a fluoran keto acid with various substituted 4-ketoquinazolinones in the presence of sulfuric acid. These derivatization strategies demonstrate the vast chemical space that can be explored starting from the basic fluoran structure, leading to materials with unique and valuable properties for advanced applications.

Introduction of Piperidino and Anilino Moieties

The piperidino group, a saturated six-membered heterocycle, is a common fragment in medicinal chemistry and materials science. nih.gov Its incorporation can improve the properties of the resulting compound. nih.gov Similarly, the anilino moiety (a phenylamino (B1219803) group) is another key structural component. Synthetic strategies may involve modifying the substituents on the anilino group's phenyl ring by introducing either electron-withdrawing or electron-releasing groups to fine-tune the electronic properties of the final molecule. nih.gov

The synthesis of the core fluoran structure generally proceeds via the reaction of substituted phenols or anilines with a 2-carboxybenzoyl derivative. For a molecule like this compound, this would involve precursors containing the piperidino and anilino groups, respectively, which condense to form the spirocyclic xanthene system characteristic of fluorans.

| Reactant Type | Role in Synthesis | Example Moiety |

| Substituted Phenol/Aniline (B41778) 1 | Forms one half of the xanthene structure | 4-Amino-2-(piperidin-1-yl)phenol |

| Substituted Phenol/Aniline 2 | Forms the other half of the xanthene structure | 4-Amino-3-methylaniline |

| Keto Acid Derivative | Forms the spiro-lactone ring | 2-(4-Formylbenzoyl)benzoic acid |

Design and Synthesis of Novel Fluoran Derivatives with Modified Substituents

The development of novel fluoran derivatives with tailored properties is increasingly guided by computational chemistry. researchgate.net Modern research efforts utilize a synergistic approach where computational screening precedes chemical synthesis, allowing for a more efficient and targeted design process. researchgate.net

A key strategy involves the creation of a virtual library of candidate molecules through combinatorial generation of structures. researchgate.net These structures are then subjected to quantum chemical simulations, often using Density Functional Theory (DFT), to predict their key properties. researchgate.net The primary figure of merit for leuco dyes is often the simulated UV-Vis absorption spectrum of the colored form, which helps in identifying candidates with desired colors, such as red-absorbing dyes. researchgate.net

Once promising candidates are identified computationally, they are selected for laboratory synthesis and characterization. This process validates the computational predictions and demonstrates how the combination of simulation and experiment can accelerate the design of new functional molecules. researchgate.net Modifications often focus on varying the substituents on the phenyl ring of the anilino moiety or altering the amino group at the 3-position to fine-tune the electronic structure and, consequently, the absorption spectrum of the dye. nih.gov

| Design Step | Description | Tools/Methods |

| 1. Combinatorial Generation | Creation of a large virtual library of potential fluoran structures with varied substituents. researchgate.net | Molecular structure generation software. researchgate.net |

| 2. Computational Screening | Simulation of molecular geometries and electronic properties (e.g., UV-Vis spectra) for all candidates. researchgate.net | Density Functional Theory (DFT), Time-Dependent DFT (TD-DFT). researchgate.net |

| 3. Candidate Selection | Identification of the most promising structures based on predicted properties. researchgate.net | Analysis of calculated absorption wavelengths and oscillator strengths. researchgate.net |

| 4. Synthesis & Characterization | Laboratory synthesis of the selected candidates to validate the computational results. researchgate.net | Standard organic synthesis techniques, spectroscopy. researchgate.net |

Formation of Fluoran-Based Hybrid Systems

The core fluoran structure can serve as a building block for larger, more complex materials, such as electroactive and luminescent polymers. rsc.org By designing appropriate fluoran-based monomers, these units can be linked together to form hybrid systems with unique electronic and optical properties.

The synthesis of these hybrid systems often involves metal-catalyzed cross-coupling reactions. For instance, fluorene-based monomers (structurally related to fluorans) have been successfully polymerized using the Stille coupling reaction. rsc.org This involves reacting a di-halogenated fluorene (B118485) derivative with an organotin compound in the presence of a palladium catalyst. Another approach is electropolymerization, where a monomer is oxidized electrochemically to form a conductive polymer film on an electrode surface. rsc.org

These resulting hybrid polymers can exhibit interesting properties, such as electrochromism, where the material changes color upon oxidation and reduction. The formation of bipolaron bands upon oxidation is a characteristic feature of these conductive polymers, leading to new absorptions at lower energies. rsc.org The integration of fluoran-like units into polymer backbones is a promising strategy for developing new materials for applications in electronics and photonics. rsc.org

| Hybrid System Type | Synthetic Method | Resulting Properties |

| Conjugated Copolymers | Stille Coupling Reaction. rsc.org | Soluble, luminescent, electroactive polymers. rsc.org |

| Electroactive Polymer Films | Electropolymerization. rsc.org | Formation of electroactive and electrochromic thin films. rsc.org |

Elucidation of Reaction Mechanisms and Chemical Transformations in 3 Piperidino 6 Methyl 7 Anilinofluoran Systems

Mechanistic Understanding of Spirolactone Ring Opening and Closure

The transition between the colorless (leuco) and colored states of 3-Piperidino-6-methyl-7-anilinofluoran is predicated on the reversible opening and closing of a spirolactone ring. This equilibrium is the basis for its use in applications such as thermal and carbonless copy papers. researchgate.netyoutube.com In its resting state, the molecule exists in a non-planar, spirocyclic form which is colorless because the π-electron systems of the xanthene and benzofuran (B130515) moieties are isolated from each other.

The development of color in fluoran (B1223164) dye systems is initiated by an acid-catalyzed reaction. nih.gov In the presence of a proton donor (an acidic developer), the ether oxygen of the spirolactone ring is protonated. researchgate.net This protonation weakens the spiro C-O bond, facilitating its heterolytic cleavage.

This ring-opening event transforms the molecule's structure from a localized, non-planar lactone to a planar, resonance-stabilized carbocation. researchgate.net The formation of this planar structure creates an extended, delocalized π-electron system across the xanthene backbone. This extended conjugation significantly lowers the energy of the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), shifting its light absorption from the UV region to the visible spectrum, thereby producing a vibrant color. nih.gov This entire process is reversible; upon removal of the proton, the lactone ring can reform, and the molecule reverts to its colorless state.

Following the initial proton-induced C-O bond cleavage, the open-form of the fluoran dye exists as a colored species. This species can be described as a resonance-stabilized tertiary carbocation centered on the spiro carbon of the xanthene ring. This highly colored cationic form is the primary chromophore. researchgate.net

Chromogenic and Halochromic Mechanisms of Fluoran Dyes

Halochromism, the change in color with a change in pH, is the fundamental principle behind the chromogenic behavior of this compound. This process is driven by acid-base reactions between the dye and a developer molecule. unl.pt

Fluoran leuco dyes are essentially electron donors that require an acidic developer to generate color. researchgate.net In practical applications like thermal paper, the dye is combined with a weak, solid-state acid, such as Bisphenol A or urea-urethane derivatives. researchgate.net When heat is applied, the developer melts and releases protons, which are then transferred to the lactone ring of the dye, triggering the ring-opening and color formation described previously. researchgate.netresearchgate.net The reversible coloration is governed by a competition between the acid-base reaction of the dye and developer, and the non-covalent interactions between the developer and a solvent or matrix. unl.pt

The structure of this compound contains potent electron-donating groups (the piperidino and anilino substituents) and an electron-accepting moiety (the lactone, which becomes a delocalized cationic system upon opening). This "push-pull" electronic structure is critical to its function.

Upon ring-opening, the newly formed planar xanthene ring becomes a strong electron acceptor. This allows for an efficient intramolecular charge transfer (ICT) from the nitrogen atoms of the aniline (B41778) and piperidine (B6355638) groups to the electron-deficient xanthene core. This ICT transition is what gives the molecule its intense color. The specific wavelength of maximum absorption (λmax), and thus the observed color, is finely tuned by the electron-donating strength of the substituents on the xanthene ring.

Interactive Table: UV-Vis Absorption Data for a Representative Leuco Dye

The table below illustrates the dramatic change in light absorption when a representative benzo[a]fluoran leuco dye transitions from its colorless to its colored form upon the addition of an acid (Trifluoroacetic Acid - TFA) in a Methyl Ethyl Ketone (MEK) solution. nih.gov

| State | Absorption Maximum (λmax) | Molar Extinction Coefficient (ε) | Appearance |

| Leuco Form (Colorless) | < 350 nm | Not significant in visible range | Colorless |

| Colored Form (with TFA) | ~608 nm | ~1.4 x 10⁴ M⁻¹cm⁻¹ | Intense Red/Violet |

Photochromic and Piezochromic Conversion Mechanisms

Beyond heat and acid, the color of fluoran dyes can, in some cases, be altered by light (photochromism) or pressure (piezochromism).

Photochromism in related spiropyran compounds involves a reversible, light-induced (photoisomerization) cleavage of the C-O bond, which is analogous to the proton-induced mechanism. wikipedia.org When exposed to UV radiation, the molecule can undergo heterolytic cleavage of the spirolactone C-O bond to form the same colored, planar, zwitterionic/cationic species. nih.gov The system can then revert to the colorless, spirocyclic form in the dark or upon exposure to visible light. However, prolonged exposure to UV light can also cause irreversible damage to the dye structure. youtube.com

Piezochromism is the phenomenon of color change induced by mechanical pressure. In fluoran dye-developer systems, pressure can enhance the proximity and interaction between the dye and developer molecules. This forced contact facilitates the proton transfer required for the spirolactone ring-opening and subsequent color formation. Another potential mechanism observed in other organic compounds involves pressure-induced intermolecular electron transfer to form colored radical species, which represents a different pathway from the typical halochromic mechanism. nih.gov

UV Light-Induced Tautomerism and Spirolactam Ring Reactions

Fluoran dyes like this compound, which exist in a colorless, non-fluorescent state due to their closed spirolactam ring, can undergo significant structural changes upon exposure to ultraviolet (UV) light. The energy from UV radiation can induce the cleavage of the C-O bond in the spirolactam ring. This process leads to the formation of a highly conjugated, open-ring zwitterionic or quinoidal structure, which is intensely colored. acs.orgresearchgate.net

This photochromic behavior is a form of tautomerism, where the molecule isomerizes from the non-planar spirolactam form to a planar, conjugated quinoid form. The reaction is often reversible, with the open form relaxing back to the closed spirolactam structure in the absence of UV light or upon exposure to visible light of a specific wavelength. For related spirolactones, direct excitation with UV-C light can lead to an oxa-di-π-methane rearrangement, a reaction pathway that is also theoretically possible for the fluoran structure. researchgate.net

Table 1: UV Light-Induced Reactions in Fluoran Systems

| Feature | Lactone Form (Colorless) | Quinoid Form (Colored) |

|---|---|---|

| Structure | Spirolactam ring is closed | Spirolactam ring is open |

| Conjugation | Limited π-conjugation | Extended π-conjugation |

| Absorption | Primarily in the UV region acs.org | Strong absorption in the visible spectrum acs.org |

| Trigger | Thermal relaxation, visible light | UV light, acidic environment acs.org |

Molecular Response to Mechanical Stress for Color Transition

The phenomenon of mechanochromism, or piezochromism, is observed in fluoran compounds where mechanical stress induces a color change. techbriefs.com In the case of this compound, applying mechanical force such as pressure or grinding to its crystalline form can provide the energy necessary to cleave the spirolactam ring.

This force-induced ring-opening is analogous to the changes caused by acid or light, transforming the molecule from its colorless lactone state to the colored, planar quinoid state. acs.orgtechbriefs.com The external load effectively "pulls" the molecule into its open, more conjugated form. This process is often reversible, and removing the mechanical stress allows the molecule to revert to its more stable, colorless, closed-ring form. techbriefs.com This property makes such fluoran dyes useful as molecular stress sensors in materials. techbriefs.com

Redox Chemistry of Fluoran Chromophores

The extended aromatic system and the presence of heteroatoms in this compound make it susceptible to both oxidation and reduction reactions. These redox processes can lead to either reversible or irreversible changes in the molecule's structure and color.

Oxidation Pathways and Product Characterization

The oxidation of fluoran dyes can be achieved chemically or electrochemically. researchgate.net The electron-rich moieties, such as the anilino and piperidino groups, are primary sites for initial oxidation. The central xanthene ring system can also undergo oxidation. Electrochemical oxidation is an effective method for the degradation of dye molecules in wastewater. researchgate.net

Under controlled oxidation, the reaction can lead to the formation of specific products. For instance, the oxidation of similar fluorescent dyes can yield hydroxylated derivatives. nih.gov In the case of this compound, oxidation can lead to the formation of radical cations, which may then undergo further reactions such as dimerization or react with solvent or other nucleophiles present in the system. Severe oxidation ultimately leads to the breakdown of the chromophoric system, resulting in loss of color.

Reduction Reactions and their Chemical Implications

Reduction reactions of fluoran dyes can target several sites within the molecule. The colored, quinoidal form of the dye, with its iminium-like character and extended conjugation, is more susceptible to reduction than the closed lactone form.

Electrochemical methods have been successfully used to study the reduction of related dye structures. nih.govmdpi.com The reduction of the quinoid form would likely involve the addition of electrons to the electron-deficient xanthene core, leading to a leuco (colorless) product that is structurally different from the original spirolactam. Strong reducing agents or catalytic hydrogenation can reduce the aromatic rings or other functional groups, though this often requires harsh conditions. researchgate.netwikipedia.org For instance, the Birch reduction is a known method for synthesizing γ-spirolactams from aromatic carboxylic acids, highlighting the possibility of ring reduction under specific conditions. researchgate.net

Table 2: General Redox Behavior of Fluoran Dyes

| Process | Reagents/Conditions | Potential Products/Implications |

|---|---|---|

| Oxidation | Chemical Oxidants (e.g., H₂O₂, O₃), Electrochemical Oxidation researchgate.net | Radical cations, hydroxylated derivatives, ring-opened products, eventual degradation and decolorization. nih.gov |

| Reduction | Chemical Reductants (e.g., NaBH₄, Na₂S₂O₄), Catalytic Hydrogenation, Electrochemical Reduction researchgate.netnih.govmdpi.com | Reduction of the colored quinoid form to a different leuco species, potential reduction of aromatic rings under harsh conditions. |

Substitution and Rearrangement Reactions within the Fluoran Core

The fluoran structure is a versatile scaffold that can undergo various substitution and rearrangement reactions, allowing for the fine-tuning of its properties. nih.gov

A rearrangement reaction involves the migration of an atom or group within a molecule, resulting in a structural isomer. mvpsvktcollege.ac.inwiley-vch.dewikipedia.org While specific rearrangement reactions for this compound are not widely documented, analogous structures are known to undergo rearrangements under certain conditions. For example, acid-catalyzed conditions used to open the lactone ring could potentially facilitate skeletal rearrangements similar to the Wagner-Meerwein or pinacol (B44631) rearrangements if suitable carbocation intermediates are formed. numberanalytics.comtmv.ac.in

Electrophilic aromatic substitution is a key reaction for modifying the fluoran core. The aniline and xanthene rings contain activated positions susceptible to attack by electrophiles. This allows for the introduction of various functional groups, which can significantly alter the dye's color, solubility, and reactivity. For instance, sulfonation or halogenation could occur on the phenyl or xanthene rings, leading to derivatives with different absorption spectra. The synthesis of various fluoran dyes often relies on the condensation of substituted dihydroxybenzoylbenzoic acids with other aromatic precursors, demonstrating the importance of substitution chemistry in this class of compounds. nih.gov

Theoretical and Computational Approaches to 3 Piperidino 6 Methyl 7 Anilinofluoran

Electronic Structure Calculations

Electronic structure calculations are fundamental to understanding the properties of 3-Piperidino-6-methyl-7-anilinofluoran at the atomic level. These calculations elucidate the distribution of electrons within the molecule and how this distribution changes upon excitation, which is key to its color-changing behavior.

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a widely used tool for predicting the ground state properties of molecules like this compound.

In the context of fluoran (B1223164) dyes, DFT calculations are employed to determine optimized molecular geometries, including bond lengths and angles, for both the colorless (lactone) and colored (zwitterionic) forms. For instance, studies on similar fluoran structures reveal that the central carbon atom of the spirolactone ring is sp³ hybridized in the colorless form, which transitions to a planar, sp² hybridized state upon ring-opening to the colored form. This structural change is the primary reason for the development of color, as it extends the conjugated π-system of the molecule. mdpi.comnih.gov

Key ground state properties of fluoran dyes, analogous to this compound, that are typically investigated using DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter that correlates with the molecule's chemical reactivity and the energy required for electronic excitation. A smaller HOMO-LUMO gap generally indicates that the molecule can be more easily excited, which is characteristic of the colored, open-ring form.

Table 1: Representative DFT Calculated Ground State Properties for Fluoran Dye Analogs This table presents typical values for analogous fluoran dye systems as specific data for this compound is not publicly available.

| Property | Lactone Form (Colorless) | Zwitterionic Form (Colored) |

| HOMO Energy | -5.8 eV | -5.2 eV |

| LUMO Energy | -1.2 eV | -3.0 eV |

| HOMO-LUMO Gap | 4.6 eV | 2.2 eV |

| Dipole Moment | 2.5 D | 12.8 D |

Data is illustrative and based on findings for structurally similar fluoran dyes.

To understand the color of this compound, it is necessary to study its electronically excited states. Time-Dependent Density Functional Theory (TD-DFT) is the most common method for this purpose, as it provides a good balance between accuracy and computational cost for large organic molecules. rsc.orgchemrxiv.orgrsc.org

TD-DFT calculations are used to predict the electronic absorption spectra of both the colorless and colored forms of the dye. For the colorless lactone form, the absorption is typically in the ultraviolet region, rendering it colorless to the human eye. Upon ring-opening to the zwitterionic form, the extended π-conjugation leads to a significant red-shift in the absorption spectrum, with strong absorption in the visible region, which is responsible for the dye's color. nih.gov

Computational screening protocols often utilize TD-DFT to predict the UV-Vis spectra of a large number of candidate dye molecules, allowing for the efficient design of dyes with specific colors. nih.gov The calculated excitation energies and oscillator strengths provide a theoretical basis for the observed color. For example, a strong absorption in the 500-600 nm range would result in a reddish or magenta color.

Table 2: Representative TD-DFT Calculated Excitation Properties for a Colored Fluoran Dye Analog This table presents typical values for an analogous colored fluoran dye system.

| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |

| S₀ → S₁ | 2.10 | 590 | 1.25 |

| S₀ → S₂ | 2.55 | 486 | 0.18 |

| S₀ → S₃ | 2.80 | 443 | 0.05 |

Data is illustrative and based on findings for structurally similar fluoran dyes.

Molecular Modeling and Simulation of Fluoran Conformers

The three-dimensional shape and flexibility of this compound are crucial for its properties and interactions with its environment. Molecular modeling and simulation techniques are used to explore the different possible shapes (conformers) of the molecule and how they behave in various conditions.

Conformational analysis of the piperidino and anilino groups in this compound is important as their orientation can influence the electronic properties and steric interactions of the dye. The rotation around the C-N bonds connecting these groups to the fluoran backbone can lead to different stable conformers with varying energies.

Computational methods can be used to map the potential energy surface of the molecule as a function of these rotational angles. This allows for the identification of the most stable conformers and the energy barriers between them. Such studies have been performed on related heterocyclic systems, revealing the preferred orientations of substituent groups.

Molecular Dynamics (MD) simulations are a powerful tool for studying the behavior of molecules over time, including their interactions with a surrounding medium, such as a solvent or a polymer matrix. For a dye like this compound, MD simulations can provide insights into how its conformation and the ring-opening/closing equilibrium are affected by the environment.

In the context of its application in thermal paper, MD simulations could model the interactions between the dye, a developer molecule (an acid), and the matrix material. These simulations can help to understand how the acidic environment facilitates the ring-opening process at the molecular level.

Computational Mechanistic Studies

Computational chemistry plays a vital role in elucidating the reaction mechanisms of fluoran dyes. The key chemical process for these dyes is the reversible ring-opening of the spirolactone to form the colored zwitterion.

Theoretical studies can model the reaction pathway of this ring-opening process, identifying transition states and calculating the activation energy barriers. This provides a detailed picture of how the reaction proceeds. For example, in the presence of an acid, the lactone oxygen is protonated, which weakens the C-O bond and facilitates its cleavage. Computational models can quantify the energetics of this process. Studies on the ring-opening of similar lactone-containing compounds have shown that the activation barrier is significantly lowered in the presence of a catalyst or an acidic environment. nih.gov

By understanding the mechanism and the factors that influence the reaction barrier, it is possible to design more efficient and stable dye systems for various applications.

Reaction Pathway Energetics for Ring Transformations

The defining characteristic of fluoran dyes is their ability to switch between a colorless (leuco) and a colored form. This transformation is a chemical reaction involving the opening and closing of a spirolactone ring. Computational chemistry, particularly Density Functional Theory (DFT), is employed to map the energetic landscape of this process.

The transformation from the non-planar, colorless spirolactone form to the planar, colored zwitterionic (quinoidal) form is typically initiated by an acidic environment or heat. nih.govacs.org Theoretical calculations focus on determining the thermodynamic stability of the reactant (closed form) and the product (open form), as well as the kinetic barrier to the reaction. This involves locating the transition state structure and calculating its energy. The energy difference between the reactants and the transition state determines the activation energy (ΔE‡), a critical parameter for predicting the rate of color formation.

Studies on similar xanthene dyes with spirolactone rings demonstrate that the ring-opening can be induced by various stimuli, and the energetics of this process are key to their function. nih.gov For a typical fluoran dye, the open, colored form is thermodynamically less stable than the closed, colorless form, but the reaction can be driven forward by interaction with a developer or solvent. Computational models can quantify these energy differences, providing a detailed picture of the thermochromic or photochromic mechanism.

Table 1: Illustrative Reaction Pathway Energetics for Spirolactone Ring-Opening This table presents representative data based on typical DFT calculations for fluoran dyes, as specific values for this compound are not publicly available.

| Molecular State | Description | Relative Energy (kJ/mol) |

| Ground State (Closed Form) | Colorless spirolactone structure | 0 |

| Transition State | Partially opened lactone ring | +85 |

| Product (Open Form) | Colored, planar zwitterionic structure | +30 |

Modeling of Spectroscopic Signatures and Optical Properties

Time-Dependent Density Functional Theory (TD-DFT) is the premier computational method for predicting the electronic absorption spectra (UV-Vis) of molecules. nii.ac.jp This technique is crucial for understanding the optical properties of both the colorless and colored forms of this compound.

For the colorless leuco form, the electronic structure results in absorptions primarily in the ultraviolet region, rendering it colorless to the human eye. nih.govacs.org Upon ring-opening, the formation of an extended π-conjugated system in the planar quinoidal structure leads to a significant bathochromic shift (a shift to longer wavelengths), with strong absorption in the visible spectrum, which is the origin of the dye's color. nih.gov

Computational screening protocols often use TD-DFT to predict the absorption maxima (λmax) of vast libraries of potential dye molecules, enabling the efficient in silico design of dyes with specific colors. nih.govnih.gov These simulations typically involve optimizing the molecule's geometry and then calculating the vertical excitation energies. While there can be a systematic deviation between calculated and experimental spectra, these methods are highly effective at predicting trends and relative differences in absorption wavelengths. For instance, a known simulation protocol for fluoran dyes reported that an empirical correction of 50–80 nm can yield reliable predictions. nih.gov

Table 2: Representative TD-DFT Modeled vs. Experimental Spectroscopic Data for Anilinofluoran Analogs This table shows typical results obtained from TD-DFT calculations on fluoran dyes compared to experimental measurements.

| Molecular Form | Predicted λmax (nm) (in silico) | Experimental λmax (nm) (in solution) |

| Colorless Leuco Form | ~290-320 | < 350 |

| Colored Open Form | ~540-570 | ~590-610 |

Quantitative Structure-Property Relationship (QSPR) Studies

QSPR modeling represents a statistical approach to link the structural features of a molecule to its macroscopic properties. For fluoran dyes, these models are invaluable for predicting key characteristics without the need for synthesis and experimental testing.

Prediction of Reactivity Profiles for Fluoran Derivatives

The reactivity and stability of fluoran dyes are critical for their application, for example, in thermal papers or as fluorescent probes. QSPR models can be developed to predict these properties. jocpr.com The process involves calculating a set of molecular descriptors for a series of related fluoran compounds. These descriptors are numerical representations of the molecule's electronic, steric, or topological properties.

Commonly used quantum chemical descriptors include:

HOMO (Highest Occupied Molecular Orbital) Energy: Relates to the electron-donating ability of the molecule.

LUMO (Lowest Unoccupied Molecular Orbital) Energy: Relates to the electron-accepting ability.

HOMO-LUMO Gap: An indicator of chemical reactivity and kinetic stability.

Dipole Moment: Influences solubility and intermolecular interactions.

Molecular Electrostatic Potential: Maps charge distributions and predicts sites for electrophilic or nucleophilic attack.

Once calculated, these descriptors are used to build a mathematical model (e.g., using Multiple Linear Regression or machine learning algorithms) that correlates them with an experimentally determined property, such as the rate of fading or the temperature at which color develops. researchgate.netnih.gov

Table 3: Key Quantum Chemical Descriptors in QSPR Studies of Fluoran Dyes

| Descriptor | Typical Role in Reactivity Prediction |

| EHOMO | Higher values correlate with increased susceptibility to oxidation. |

| ELUMO | Lower values correlate with increased susceptibility to reduction. |

| HOMO-LUMO Gap | A smaller gap often implies higher reactivity and lower stability. |

| Dipole Moment (µ) | Affects interactions with developers and substrates. |

| Polarizability (α) | Measures the deformability of the electron cloud, influencing intermolecular forces. |

Computational Design Principles for Novel Fluoran Systems

A primary goal of computational chemistry in this field is the rational design of new fluoran-based molecules with tailored properties. By combining the insights from energetic, spectroscopic, and QSPR studies, a set of design principles has been established. epfl.chuky.edu

The core strategy involves the targeted modification of the fluoran scaffold to tune its electronic properties. The color of the open-form dye is largely determined by the extent of its π-conjugation and the nature of the electron-donating and electron-withdrawing groups attached to the aromatic system.

Key computational design principles include:

Tuning Donor-Acceptor Strengths: The aniline (B41778) and piperidino groups in this compound act as strong electron donors. Computational models can predict how modifying these groups (e.g., by adding or removing substituents) will alter the HOMO-LUMO gap and, consequently, the absorption wavelength. epfl.ch

Extending π-Conjugation: Fusing additional aromatic rings to the fluoran backbone is a common strategy to shift the absorption into the near-infrared (NIR) region. Computational screening can identify promising candidates for such modifications before attempting complex syntheses. nih.govacs.org

Enhancing Stability: QSPR models can guide the modification of fluoran structures to improve their photostability or thermal stability. For instance, computational studies on other dye classes have shown that fluorine substitution can enhance photostability, a hypothesis that can be tested in silico for fluorans. nih.gov

Controlling Ring-Opening Energetics: By computationally assessing how structural changes affect the relative energies of the closed and open forms, molecules can be designed to undergo color change under specific conditions (e.g., at a precise temperature or pH).

These design principles, enabled by a suite of theoretical and computational tools, are instrumental in the ongoing development of novel fluoran systems for a wide range of applications, from advanced printing technologies to sophisticated sensor systems.

Interactions of 3 Piperidino 6 Methyl 7 Anilinofluoran with Complex Chemical Environments and Matrices

Chemical Stability and Degradation Pathways

Photochemical Stability and Degradation Mechanisms

Fluoran (B1223164) leuco dyes, in their colorless state, can undergo chemical transformations when exposed to light, particularly ultraviolet (UV) radiation. wikipedia.org This process, known as photodegradation, can lead to irreversible color change or a loss of the dye's ability to develop color. The photochemical stability of leuco dyes is a critical factor in applications where the recorded information is expected to have a long lifespan, such as in thermal printing. nih.gov

The degradation mechanism often involves the absorption of UV light, which can excite the molecule to a higher energy state. This excitation can lead to the cleavage of chemical bonds within the fluoran structure. For aminofluoran dyes, potential degradation pathways may include the oxidation of the amino groups or the cleavage of the lactone ring, which is essential for the color change mechanism. wikipedia.orgresearchgate.net The presence of oxygen can significantly influence the rate and pathway of photodegradation, often leading to photo-oxidative products. rsc.org

Research on various dyes has shown that photodegradation can lead to the formation of smaller, colorless compounds. For instance, studies on other dye classes have identified degradation products resulting from the cleavage of aromatic rings and other functional groups. researchgate.net While specific degradation products for 3-Piperidino-6-methyl-7-anilinofluoran are not documented in publicly available literature, it is plausible that its degradation would follow similar pathways, involving the breakdown of the aniline (B41778) and piperidino-substituted rings.

The lightfastness of fluoran leuco dyes can be influenced by the surrounding matrix. researchgate.net Encapsulation in a polymer shell, a common practice for thermochromic applications, can offer some protection against photodegradation. researchgate.net However, the stability is also dependent on the properties of the polymer itself.

Table 1: General Factors Influencing Photochemical Stability of Fluoran Leuco Dyes

| Factor | Influence on Stability |

| Light Intensity and Wavelength | Higher intensity and UV wavelengths generally accelerate degradation. |

| Oxygen Presence | Can lead to photo-oxidative degradation pathways. |

| Chemical Matrix | The surrounding polymer or solvent can either protect the dye or participate in degradation reactions. |

| Substituents on Fluoran Core | The nature of the amino and other substituent groups can affect the dye's susceptibility to light. |

Thermal and Chemical Stability in Diverse Media

The thermal stability of this compound is fundamental to its application in thermochromic systems, such as thermal paper. wikipedia.org In these systems, the dye is part of a composite that includes a color developer (an acidic compound) and a co-solvent. tekhelet.com The reversible color change is dependent on the melting and solidification of the co-solvent, which allows for the interaction and dissociation of the dye and developer. spotsee.io

However, prolonged exposure to temperatures above the activation temperature can lead to irreversible degradation of the dye or other components of the thermochromic system. spotsee.io Thermal degradation of organic dyes can involve the loss of functional groups and the cleavage of the core molecular structure. researchgate.netresearchgate.net For this compound, this could involve the decomposition of the piperidino or anilino groups, or the breakdown of the fluoran backbone itself.

The chemical stability of the dye is largely dependent on the pH and the presence of reactive chemical species in the surrounding medium. The color-forming mechanism of fluoran leuco dyes is based on a reversible acid-base reaction. wikipedia.orgnih.gov The lactone ring of the dye opens in the presence of an acidic developer, leading to the formation of the colored, zwitterionic form. researchgate.net The stability of this colored form can be influenced by the strength and type of the acidic developer.

In various media, the presence of strong acids or bases can lead to irreversible chemical reactions, such as hydrolysis of the lactone ring, which would result in a permanent loss of the dye's thermochromic properties. The solubility and stability of the dye can also be affected by the polarity of the solvent.

Table 2: General Stability of Fluoran Leuco Dyes in Different Media

| Medium | Stability Considerations |

| Aqueous Solutions | Generally low solubility. Susceptible to hydrolysis, especially at extreme pH values. |

| Organic Solvents | Solubility and stability vary depending on the solvent's polarity and chemical nature. |

| Polymer Matrices (e.g., in thermal paper) | Encapsulation can enhance stability, but interactions with polymer and other additives can occur. researchgate.net |

| Acidic Media | Necessary for color development, but prolonged exposure to strong acids can cause degradation. |

| Alkaline Media | Can promote the colorless, closed-ring form. Strong bases may cause irreversible hydrolysis. |

Emerging Research Frontiers and Future Perspectives for 3 Piperidino 6 Methyl 7 Anilinofluoran Chemistry

Development of Novel Synthetic Routes with Enhanced Selectivity and Efficiency

The classical synthesis of fluoran (B1223164) dyes, including 3-Piperidino-6-methyl-7-anilinofluoran, traditionally involves the condensation reaction between a substituted 2-(4-amino-2-hydroxybenzoyl)benzoic acid derivative and a corresponding aminophenol derivative in the presence of a strong acid catalyst, such as sulfuric acid. However, these conventional methods often suffer from drawbacks like low yields, the formation of undesired regioisomers, and harsh reaction conditions requiring high temperatures and strong acids.

Emerging research is intensely focused on overcoming these limitations. Novel synthetic strategies are being developed to improve both the efficiency and selectivity of the condensation reaction. Key areas of innovation include:

Microwave-Assisted Organic Synthesis (MAOS): The application of microwave irradiation has been shown to dramatically reduce reaction times from hours to minutes. This technique provides rapid and uniform heating, often leading to higher yields and cleaner reaction profiles compared to conventional heating methods.

Development of Novel Catalysts: Researchers are exploring the use of alternative catalysts to replace corrosive mineral acids. Solid acid catalysts, such as zeolites and ion-exchange resins, offer advantages like easier separation, reusability, and reduced environmental impact. Lewis acids are also being investigated to promote the key cyclization step with greater control.

Flow Chemistry: Continuous flow reactors are being adopted to enhance control over reaction parameters (temperature, pressure, stoichiometry) and improve safety and scalability. This approach allows for precise optimization of the synthesis, leading to higher purity and yields of the target fluoran dye.

These advancements are crucial for the cost-effective and environmentally benign production of this compound, paving the way for its broader application.

Table 1: Comparison of Synthetic Methodologies for Fluoran Dyes

| Methodology | Typical Reaction Time | Key Advantages | Challenges |

| Conventional Heating | 8-24 hours | Simple setup, well-established | Low yields, side reactions, harsh conditions |

| Microwave-Assisted (MAOS) | 10-30 minutes | Rapid reaction, higher yields, cleaner products | Specialized equipment, scalability can be an issue |

| Flow Chemistry | Continuous | Excellent process control, enhanced safety, scalable | High initial setup cost, potential for clogging |

| Solid Acid Catalysis | 4-12 hours | Reusable catalyst, reduced waste, milder conditions | Catalyst deactivation, mass transfer limitations |

In-Depth Mechanistic Studies of Multi-Stimuli Responsive Behavior in Fluoran Systems

The most fascinating property of this compound is its ability to switch between a colorless (leuco) and a colored state in response to external stimuli, primarily acidity (acidochromism) and heat (thermochromism). This behavior is governed by a reversible equilibrium between two distinct molecular forms: a closed lactone ring and an open zwitterionic quinoid structure.

Colorless Leuco Form: In its neutral, non-polar state, the molecule exists with a closed spirolactone ring. In this configuration, the π-conjugation system is disrupted, and the molecule does not absorb light in the visible spectrum, thus appearing colorless.

Colored Form: Upon interaction with an acid (protonation) or application of heat, the lactone ring undergoes cleavage. This ring-opening process generates a highly conjugated, planar zwitterionic structure. This extended π-system is chromophoric, leading to strong absorption in the visible region and the appearance of a deep color (typically black or deep violet/blue for this class of compounds).

In-depth mechanistic studies aim to elucidate the precise triggers and pathways of this transformation. For thermochromism, research focuses on how the dye interacts with a developer (an acidic compound) and a solvent within a matrix. At low temperatures, the components are phase-separated, and the dye remains in its colorless lactone form. Upon heating, the matrix melts, allowing the dye and developer to interact, which induces the ring-opening to the colored form.

Future research is directed at understanding the kinetics of the ring-opening and closing reactions and how the specific substituents—the piperidino, methyl, and anilino groups—influence the stability of both states and the energy barrier for switching. This knowledge is essential for designing systems with precisely controlled switching temperatures and color stability.

Advanced Computational Modeling for Rational Design of Tailored Fluoran Dyes

The trial-and-error approach to discovering new functional dyes is being superseded by advanced computational modeling. Quantum chemical methods, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), have become indispensable tools for the rational design of fluoran dyes like this compound.

These computational techniques allow researchers to:

Predict Molecular Geometry: Accurately model the three-dimensional structures of both the colorless lactone and the colored zwitterionic forms.

Analyze Electronic Structure: Calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is directly related to the wavelength of maximum absorption (λmax) and, therefore, the perceived color of the dye.

Simulate Absorption Spectra: Use TD-DFT to predict the UV-Vis absorption spectra of the colored form, enabling the a priori determination of a dye's color without synthesizing it.

Evaluate Thermodynamic Stability: Compare the relative energies of the open and closed forms to predict the equilibrium position and the switching temperature.

By systematically modifying the structure of this compound in silico—for example, by changing the amine substituents or adding electron-donating/withdrawing groups to the aniline (B41778) ring—scientists can predict how these changes will affect the dye's color, stability, and responsiveness. This computational-first approach accelerates the discovery of novel fluoran dyes with tailored properties, such as specific colors, enhanced lightfastness, or different activation temperatures.

Table 2: Role of Computational Modeling in Fluoran Dye Design

| Computational Method | Information Provided | Application in Design |

| DFT (Ground State) | Optimized molecular geometry, HOMO-LUMO energies, reaction energetics | Predicts stability of leuco vs. colored form; correlates energy gap to color intensity |

| TD-DFT (Excited State) | Simulated UV-Vis absorption spectra (λmax) | Predicts the exact color of the dye before synthesis |

| Molecular Dynamics (MD) | Simulates behavior in a matrix (e.g., with developers, solvents) | Understands the mechanism of thermochromism at the molecular level |

Innovations in Analytical Methodologies for Complex Fluoran Systems

The precise characterization of this compound and the analysis of its dynamic behavior in functional systems require a suite of sophisticated analytical techniques. While standard methods remain crucial, innovations are enhancing the depth and precision of these analyses.

Structural Elucidation: High-resolution Mass Spectrometry (HRMS) provides exact molecular weight for formula confirmation, while 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HSQC) are indispensable for confirming the connectivity and detailed structure of the synthesized dye. Single-crystal X-ray diffraction, when obtainable, offers unambiguous proof of the molecular structure in the solid state.

Studying Stimuli-Response: UV-Vis spectroscopy is the primary tool for monitoring the acidochromic and thermochromic transitions, quantifying the appearance of the absorption band of the colored form. Variable-temperature UV-Vis spectroscopy is particularly powerful for studying thermochromic behavior. Fourier-Transform Infrared (FTIR) spectroscopy is used to track the stretching frequency of the carbonyl group in the lactone ring (~1750 cm⁻¹), which disappears upon ring-opening.

Thermal Analysis: Differential Scanning Calorimetry (DSC) is essential for characterizing thermochromic systems. It measures the heat flow associated with phase transitions, allowing for the determination of the melting points of the components and the exact temperature range over which the color change occurs.

Future analytical advancements will likely involve in-situ and time-resolved spectroscopic techniques to capture the transient intermediates and kinetics of the ring-opening/closing mechanism in real-time. The coupling of techniques, such as hyphenated chromatography-spectroscopy methods (LC-MS, LC-UV), is also becoming more important for analyzing the purity of dyes and identifying potential degradation products in complex matrices.

Table 3: Key Analytical Techniques for Fluoran Dye Systems

| Technique | Purpose | Information Obtained |

| NMR Spectroscopy | Structural confirmation | Atom connectivity, chemical environment of protons and carbons |

| Mass Spectrometry (MS) | Molecular weight determination | Confirmation of molecular formula, fragmentation patterns |

| UV-Vis Spectroscopy | Monitoring color change | Wavelength of maximum absorption (λmax), kinetics of switching |

| FTIR Spectroscopy | Functional group analysis | Presence/absence of the lactone carbonyl group |

| Differential Scanning Calorimetry (DSC) | Thermal property analysis | Melting points, phase transition temperatures, enthalpy of switching |

| X-ray Diffraction | Absolute structure determination | 3D molecular structure in the solid state |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.